![molecular formula C34H22O2 B14407094 1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] CAS No. 83694-66-0](/img/structure/B14407094.png)
1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] is a complex organic compound with the molecular formula C30H22O4 This compound is characterized by its unique structure, which includes a central 1,3-phenylenebis(oxy) moiety flanked by phenylethynylbenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-phenylenebis(oxy)benzene and phenylethynylbenzene.
Coupling Reaction: The key step involves coupling the 1,3-phenylenebis(oxy)benzene with phenylethynylbenzene using a palladium-catalyzed cross-coupling reaction. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of molecular interactions and binding affinities in biological systems.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Similar in structure but contains amino groups instead of phen
特性
CAS番号 |
83694-66-0 |
|---|---|
分子式 |
C34H22O2 |
分子量 |
462.5 g/mol |
IUPAC名 |
1,3-bis[3-(2-phenylethynyl)phenoxy]benzene |
InChI |
InChI=1S/C34H22O2/c1-3-10-27(11-4-1)20-22-29-14-7-16-31(24-29)35-33-18-9-19-34(26-33)36-32-17-8-15-30(25-32)23-21-28-12-5-2-6-13-28/h1-19,24-26H |
InChIキー |
OMBBABNCPPURGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)C#CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


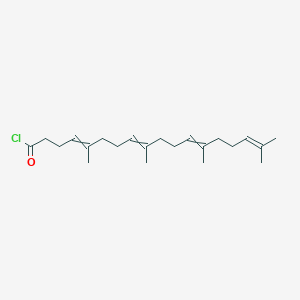
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)

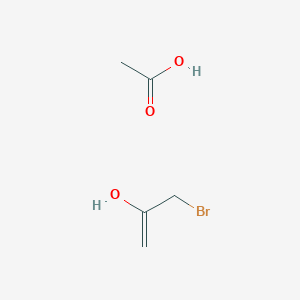

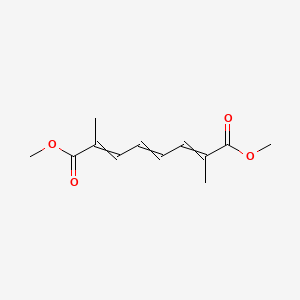
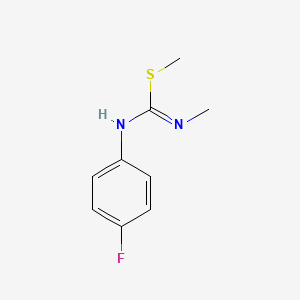
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
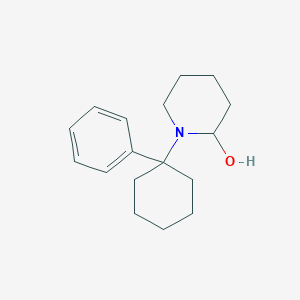
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
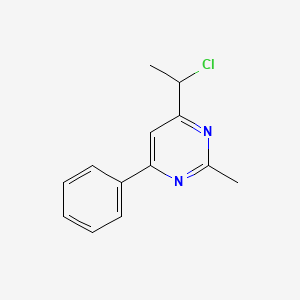
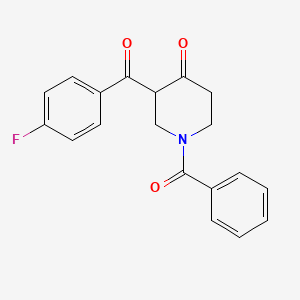
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
